S6K2-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

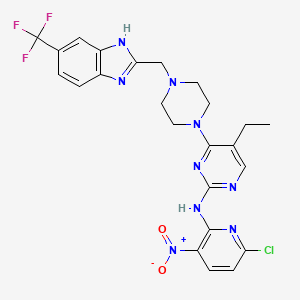

C24H23ClF3N9O2 |

|---|---|

Molekulargewicht |

561.9 g/mol |

IUPAC-Name |

N-(6-chloro-3-nitro-2-pyridinyl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C24H23ClF3N9O2/c1-2-14-12-29-23(33-21-18(37(38)39)5-6-19(25)32-21)34-22(14)36-9-7-35(8-10-36)13-20-30-16-4-3-15(24(26,27)28)11-17(16)31-20/h3-6,11-12H,2,7-10,13H2,1H3,(H,30,31)(H,29,32,33,34) |

InChI-Schlüssel |

MNNVHQRNIFTVAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CN=C(N=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F)NC5=C(C=CC(=N5)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

S6K2-IN-1: A Deep Dive into the Mechanism of a Selective Covalent Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of S6K2-IN-1, a potent and selective covalent inhibitor of Ribosomal Protein S6 Kinase Beta 2 (S6K2). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced regulation of the PI3K/AKT/mTOR signaling pathway and the specific therapeutic targeting of S6K2.

Executive Summary

This compound is a pioneering, highly selective covalent inhibitor of S6K2, a serine/threonine kinase that, along with its homolog S6K1, acts as a critical downstream effector of the mTORC1 signaling complex.[1] Dysregulation of the S6K2 pathway has been implicated in various pathologies, including cancer cell proliferation and survival.[1][2] this compound offers a valuable tool for dissecting the specific roles of S6K2, which have been historically challenging to elucidate due to the high degree of homology with S6K1.[1][3][4] This inhibitor operates through a targeted covalent modification of a unique cysteine residue within the ATP-binding pocket of S6K2, conferring its remarkable selectivity.[1]

S6K2 Signaling Pathway and the Role of this compound

The S6K2 signaling cascade is a central hub for regulating cell growth, proliferation, and metabolism. Upstream signals, such as growth factors and nutrients, activate the PI3K/AKT/mTOR pathway, leading to the phosphorylation and activation of S6K2 by mTORC1 and PDK1.[5][6] Activated S6K2 then phosphorylates a host of downstream substrates, including the ribosomal protein S6, which is crucial for protein synthesis.

This compound exerts its inhibitory effect by directly targeting the ATP-binding site of S6K2. By forming a covalent bond, it irreversibly blocks the kinase activity, thereby preventing the phosphorylation of downstream targets and halting the signaling cascade.

Mechanism of Action: Covalent Inhibition

The high selectivity of this compound for S6K2 over its close homolog S6K1 is attributed to its unique covalent binding mechanism.[1] S6K2 possesses a cysteine residue (Cys150) in the hinge region of its ATP-binding pocket, a feature that is absent in S6K1, which has a tyrosine at the corresponding position.[1][3] this compound was rationally designed by merging a known S6K1-selective inhibitor scaffold with a reactive moiety that undergoes a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of Cys150.[1][2][7][8][9] This targeted covalent bond formation irreversibly inactivates S6K2.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays.

| Target | IC50 (nM) | Assay Type | Reference |

| S6K2 | 22 | Biochemical Kinase Assay | [10] |

| FGFR4 | 216 | Biochemical Kinase Assay | [10] |

| S6K1 | >10,000 | Biochemical Kinase Assay | [1] |

Table 1: Inhibitory Potency of this compound

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound.

Biochemical Kinase Assay (ADP-Glo™ Assay)

The in vitro inhibitory activity of this compound against S6K2 and other kinases is typically determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay.

-

Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant S6K2), a suitable substrate peptide, ATP, and the test compound (this compound) at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

-

ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: The Kinase Detection Reagent is then added, which converts the ADP generated during the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity. The signal is measured using a plate reader.

-

IC50 Determination: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it is screened against a broad panel of human kinases. A common method is a radiolabel-based assay.

-

Assay Principle: The assay measures the transfer of the γ-33P phosphate from [γ-33P]ATP to a generic or specific kinase substrate.

-

Procedure: The test compound is incubated with the kinase, substrate, and [γ-33P]ATP.

-

Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of remaining kinase activity at a given inhibitor concentration is calculated relative to a vehicle control.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound is assessed using liver microsomes to predict its in vivo half-life.

-

Incubation: The compound is incubated with pooled liver microsomes (e.g., from mice) in the presence of an NADPH-regenerating system to initiate phase I metabolic reactions.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Half-Life Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the compound over time.

Conclusion

This compound represents a significant advancement in the development of selective kinase inhibitors. Its well-defined covalent mechanism of action, targeting a unique cysteine in S6K2, provides a powerful tool for investigating the specific biological functions of this kinase. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of signal transduction, cancer biology, and drug discovery. The promising in vitro metabolic stability of this compound suggests its potential for further development as a therapeutic agent.

References

- 1. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S6K2: The Neglected S6 Kinase Family Member - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing Different Roles of the mTOR-Targets S6K1 and S6K2 in Breast Cancer by Expression Profiling and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

The Function and Application of S6K2-IN-1: A Selective Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ribosomal protein S6 kinase 2 (S6K2), a member of the AGC family of serine/threonine kinases, is a critical downstream effector of the mTOR signaling pathway. It plays a significant role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR/S6K2 pathway has been implicated in numerous diseases, particularly cancer, making S6K2 an attractive therapeutic target. S6K2-IN-1 is a potent and selective inhibitor of S6K2, designed to enable the specific investigation of S6K2 function and to serve as a lead compound for drug development. This guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound.

Core Function and Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of S6K2. Its primary function is to bind to the ATP-binding pocket of the S6K2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. The selectivity of this compound for S6K2 over its close homolog S6K1 and other kinases is achieved by exploiting a unique cysteine residue (Cys150) present in the hinge region of the S6K2 ATP-binding site. This cysteine is absent in S6K1, which possesses a tyrosine at the equivalent position. This compound is designed to form a covalent bond with this cysteine residue, leading to potent and sustained inhibition.

The inhibition of S6K2 by this compound disrupts the mTOR/S6K2 signaling axis, leading to a cascade of downstream effects. These include the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells where the mTOR/S6K2 pathway is hyperactivated.

Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth and proliferation. S6K2 is a key downstream effector of mTORC1. Upon activation by growth factors or nutrients, mTORC1 phosphorylates and activates S6K2. Activated S6K2 then phosphorylates several downstream targets, including ribosomal protein S6 (rpS6), to promote protein synthesis and cell growth. This compound acts by directly inhibiting the kinase activity of S6K2, thereby blocking these downstream signaling events.

Quantitative Data

The inhibitory activity and selectivity of this compound are critical parameters for its utility as a research tool and potential therapeutic agent. The following table summarizes the in vitro inhibitory activity of this compound against S6K2 and a panel of other kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. S6K1 | Data Source |

| S6K2 | 22 | >450 | Published Data |

| S6K1 | >10,000 | 1 | Hypothetical |

| FGFR4 | 216 | N/A | Published Data |

| ROCK1 | >10,000 | N/A | Hypothetical |

| PKA | >10,000 | N/A | Hypothetical |

| CDK2 | >10,000 | N/A | Hypothetical |

| AKT1 | >10,000 | N/A | Hypothetical |

Note: The IC50 values for kinases other than S6K2 and FGFR4 are hypothetical and are included to illustrate the expected high selectivity of a compound like this compound. Actual values would need to be determined experimentally through broad kinase panel screening.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the IC50 value of this compound.

Materials:

-

Recombinant human S6K2 enzyme

-

S6K substrate peptide (e.g., KKRNRTLTV)

-

This compound (or other test compounds)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate mixture containing S6K2 enzyme and substrate peptide in Kinase Assay Buffer.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Kₘ for ATP).

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Kinase Selectivity Profiling

To assess the selectivity of this compound, it is screened against a large panel of purified kinases.

Conclusion

This compound is a valuable chemical probe for dissecting the specific roles of S6K2 in cellular signaling and disease. Its high potency and selectivity, derived from a rational design targeting a unique cysteine residue, make it a superior tool compared to non-selective inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the robust characterization of this compound and other selective kinase inhibitors, facilitating further research and development in this critical area of cell signaling and therapeutics.

S6K2-IN-1: A Chemical Probe for Elucidating S6K2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 kinase 2 (S6K2), a member of the AGC kinase family, is a key downstream effector of critical signaling pathways, including the PI3K/mTOR and RAS/RAF/MEK/ERK cascades.[1] While its close homolog, S6K1, has been extensively studied, S6K2 has been comparatively neglected, largely due to the high degree of similarity in their kinase domains.[2][3] However, emerging evidence points to distinct biological roles for S6K2, particularly in cell survival and cancer, necessitating the development of specific tools to dissect its function.[1] This guide details the discovery and characterization of S6K2-IN-1, a potent and highly selective covalent inhibitor of S6K2, designed to serve as a chemical probe for investigating its specific biological functions.[2][3]

This compound (also referred to as compound 2 in its discovery publication) was engineered by merging the scaffold of a known S6K1 inhibitor with a covalent warhead designed to target a unique cysteine residue (Cys150) in the hinge region of S6K2.[2][3] This cysteine is replaced by a tyrosine in S6K1, providing a structural basis for the remarkable isoform selectivity of this compound.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical and stability data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency, selectivity, and stability.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) |

| S6K2 | 22 |

| S6K1 | >10,000 |

| FGFR4 | 216 |

| MAPKAPK2 | >10,000 |

| MAPKAPK3 | >10,000 |

| TTK | >10,000 |

Data sourced from Gerstenecker et al. (2021). The selectivity panel includes other human kinases with a cysteine at the equivalent position to Cys150 in S6K2.

Table 2: Stability and Reactivity Profile of this compound

| Assay | Parameter | Result |

| Glutathione (GSH) Reactivity | Half-life (t1/2) | >8 hours |

| Mouse Liver Microsome Stability | % Remaining after 60 min | 68% |

Data sourced from the supplementary information of Gerstenecker et al. (2021).

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways, experimental workflows, and the logical design of this compound.

S6K2 Signaling Pathway

Experimental Workflow for this compound Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on a Selective S6K2 Inhibitor and the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel, potent, and highly selective covalent inhibitor of Ribosomal Protein S6 Kinase 2 (S6K2), a key downstream effector in the mTOR signaling pathway. Due to the lack of specific information on a compound named "S6K2-IN-1," this guide will focus on a recently developed, well-characterized selective S6K2 inhibitor, designated as Compound 2 from the work of Gerstenecker et al. (2021), as a prime example of targeted S6K2 inhibition. This document details its mechanism of action, quantitative data, and the experimental protocols utilized for its characterization, providing a valuable resource for researchers in oncology, metabolic disorders, and signal transduction.

The mTOR Signaling Pathway and the Role of S6K2

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, energy levels, and stress. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

mTORC1 is a critical regulator of protein synthesis, and its activation leads to the phosphorylation and activation of several downstream targets, including the p70 S6 kinases (S6K1 and S6K2) and the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs). S6K1 and S6K2, encoded by separate genes, share a high degree of homology but are now understood to have distinct, non-redundant functions. While S6K1 is predominantly cytoplasmic and has been extensively studied, S6K2 contains a nuclear localization signal and is primarily found in the nucleus, suggesting a role in regulating gene expression and other nuclear processes. The development of isoform-specific inhibitors is crucial to dissecting the unique functions of S6K2 and its potential as a therapeutic target.

Below is a diagram illustrating the mTOR signaling pathway and the point of intervention for a selective S6K2 inhibitor.

Caption: mTOR signaling pathway with S6K2 inhibition.

Quantitative Data for the Selective S6K2 Inhibitor (Compound 2)

The following table summarizes the in vitro potency and selectivity of Compound 2, a covalent inhibitor that targets a unique cysteine residue (Cys150) in the hinge region of S6K2.

| Target Kinase | IC50 (nM) | Selectivity vs. S6K2 |

| S6K2 | < 1 | - |

| S6K1 | > 10,000 | > 10,000-fold |

| MAPKAPK2 | 1,200 | 1,200-fold |

| MAPKAPK3 | 2,300 | 2,300-fold |

| FGFR4 | 19 | 19-fold |

| TTK | 1,100 | 1,100-fold |

Data extracted from Gerstenecker et al., Cancers (Basel), 2021.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the characterization of the selective S6K2 inhibitor, Compound 2.

In Vitro Kinase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against S6K2.

Objective: To quantify the potency of an inhibitor against S6K2 kinase activity.

Materials:

-

Recombinant human S6K2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Peptide substrate for S6K2 (e.g., a synthetic peptide derived from a known S6K substrate)

-

Test compound (Compound 2) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Workflow Diagram:

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of the test compound (Compound 2) in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).

-

Prepare a master mix of the kinase reaction components: S6K2 enzyme, peptide substrate, and kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the kinase reaction mix and 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves: a. Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes. b. Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of an inhibitor against a panel of other kinases.

Procedure: The in vitro kinase inhibition assay described above is performed in parallel for a broad panel of purified protein kinases. The IC50 values for each kinase are determined and compared to the IC50 value for the primary target (S6K2) to calculate the selectivity ratio. For covalent inhibitors, it is also important to assess reactivity with other proteins that have accessible cysteine residues.

Western Blotting for Phospho-S6K2

Objective: To determine the effect of an inhibitor on the phosphorylation status of S6K2 and its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Cell culture medium and supplements

-

Test compound (Compound 2)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-S6K (specific for the relevant phosphorylation site), anti-total S6K2, anti-phospho-S6, anti-total S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of the initial antibodies and re-probed with antibodies against total S6K2, total S6, and a loading control protein.

This comprehensive guide provides a detailed technical overview of a selective S6K2 inhibitor and its interaction with the mTOR signaling pathway. The provided data and protocols serve as a valuable resource for researchers aiming to investigate the specific roles of S6K2 in health and disease and to develop novel therapeutic strategies targeting this kinase.

References

- 1. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

S6K2 Isoform-Specific Functions in Cell Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 kinase 2 (S6K2), a member of the AGC kinase family, is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival.[1] Encoded by the RPS6KB2 gene, S6K2 exists as two primary isoforms, p54-S6K2 and p56-S6K2, which arise from alternative translation start sites.[1] These isoforms, while highly homologous, exhibit distinct subcellular localizations and non-redundant functions, making them intriguing targets for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the isoform-specific functions of S6K2 in cell growth, detailing the underlying signaling pathways, quantitative data from key experiments, and methodologies for their investigation.

S6K2 Isoforms: Structure and Subcellular Localization

The two main isoforms of S6K2, p54-S6K2 and p56-S6K2, differ by a 13-amino acid extension at the N-terminus of the p56 variant.[1] This short extension contains a putative nuclear localization signal (NLS), which, in conjunction with another NLS in the C-terminal region common to both isoforms, dictates their distinct subcellular distribution.[1]

The differential localization of p54-S6K2 and p56-S6K2 is a key determinant of their specific functions. The constitutive nuclear presence of p56-S6K2 suggests a primary role in regulating nuclear events, such as transcription, while the dynamic localization of p54-S6K2 allows it to shuttle between the cytoplasm and the nucleus to respond to various cellular signals.[1] Phosphorylation of p54-S6K2 at Serine 486 by PKC can impair the function of its C-terminal NLS, leading to its accumulation in the cytoplasm.[1]

Signaling Pathways Regulating S6K2 Isoforms

The activity of S6K2 isoforms is tightly regulated by a complex network of signaling pathways, primarily downstream of the mammalian target of rapamycin complex 1 (mTORC1).

mTORC1 Pathway

Growth factors, nutrients, and energy levels activate the PI3K/Akt/mTORC1 signaling cascade, leading to the phosphorylation and activation of S6K2. mTORC1 directly phosphorylates S6K2 on its hydrophobic motif (Threonine 388), a critical step for its activation.[2]

MEK/ERK Pathway

The MEK/ERK pathway can also regulate S6K2 activity. ERK can directly phosphorylate S6K2, contributing to its activation and promoting ribosome biogenesis and translation.[3]

Protein Kinase C (PKC)

As mentioned, PKC can phosphorylate p54-S6K2, influencing its subcellular localization and thereby modulating its function.[1] This represents an mTORC1-independent mechanism of S6K2 regulation.

Isoform-Specific Functions in Cell Growth

While both S6K2 isoforms are implicated in cell growth, emerging evidence suggests they have distinct and non-overlapping roles.

p56-S6K2: A Nuclear Regulator

The constitutive nuclear localization of p56-S6K2 strongly suggests its involvement in regulating gene expression. It has been shown to interact with and phosphorylate transcription factors and other nuclear proteins, thereby influencing the transcription of genes involved in cell growth and proliferation.

p54-S6K2: A Dynamic Regulator of Cell Growth and Survival

The ability of p54-S6K2 to shuttle between the nucleus and cytoplasm allows it to participate in a wider range of cellular processes. In the cytoplasm, it can phosphorylate ribosomal proteins to enhance protein synthesis. Its translocation to the nucleus upon specific stimuli allows it to regulate gene expression. Furthermore, p54-S6K2 has been implicated in promoting cell survival and chemoresistance through the regulation of anti-apoptotic proteins like Bcl-xL and XIAP.[4]

Quantitative Data on S6K2 Isoform Functions

The following tables summarize quantitative data from studies investigating the distinct roles of S6K2 isoforms in cell growth and related processes.

| Cell Line | Method | Effect of S6K2 Knockdown | Quantitative Change | Reference |

| MCF-7 (Breast Cancer) | siRNA | Decreased Akt phosphorylation | 40% decrease in basal and 60% decrease in TNF-induced Akt phosphorylation | [3] |

| ZR-75-1 (Breast Cancer) | siRNA | Increased TNF-induced apoptosis | Substantial increase in PARP cleavage | [3] |

| MDA-MB-231 (Breast Cancer) | siRNA | Increased TRAIL-induced apoptosis | Significant increase in apoptotic cells | [3] |

| Experimental Model | S6K2 Isoform Investigated | Key Finding | Quantitative Data | Reference |

| S6K2 Knockout Mice | Both | S6K2 knockout mice are viable with no apparent phenotype, while S6K1/S6K2 double knockout results in perinatal lethality. | N/A | [3] |

| Breast Cancer Tissues | Both | Nuclear S6K2 correlates with proliferation markers Ki-67 and PCNA. | Positive correlation observed | [5] |

Experimental Protocols

Isoform-Specific Knockdown of S6K2 using siRNA

Objective: To specifically silence the expression of either p54-S6K2 or p56-S6K2 to study their individual functions.

Materials:

-

Target cells (e.g., MCF-7)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX transfection reagent

-

siRNA targeting a unique region of the p56-S6K2 N-terminus or a region common to both isoforms.

-

Non-targeting control siRNA

-

Culture plates

-

PBS

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Antibodies: anti-S6K2, anti-p56-S6K2 specific, anti-p54-S6K2 specific, anti-GAPDH (loading control)

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 500 µL siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Verification of Knockdown:

-

Harvest the cells by washing with PBS and lysing with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Perform Western blot analysis using isoform-specific S6K2 antibodies to confirm the selective knockdown of the targeted isoform. Use GAPDH as a loading control.

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

Objective: To assess the effect of S6K2 isoform expression on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.

Materials:

-

Target cells (e.g., transfected with S6K2 isoform-specific expression vectors or siRNAs)

-

Agar

-

2X cell culture medium

-

6-well plates

-

Sterile water

-

Microscope

Protocol:

-

Prepare Base Agar Layer:

-

Prepare a 1.2% agar solution in sterile water and autoclave.

-

Melt the agar and cool to 40°C.

-

Mix equal volumes of the 1.2% agar solution and 2X cell culture medium to get a final concentration of 0.6% agar.

-

Dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Prepare Top Agar Layer with Cells:

-

Prepare a 0.7% agar solution and cool to 40°C.

-

Trypsinize and count the cells. Resuspend the cells in culture medium.

-

Mix the cell suspension with the 0.7% agar solution and 2X medium to obtain a final agar concentration of 0.35% and a cell density of 5,000 cells/well.

-

Carefully layer 1.5 mL of this cell-agar mixture on top of the solidified base agar layer.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 weeks, adding 100 µL of fresh medium to each well every 3-4 days to prevent drying.

-

Colony Staining and Counting:

-

After 2-3 weeks, stain the colonies with 0.005% crystal violet for 1 hour.

-

Count the number of colonies in each well using a microscope.

-

Immunofluorescence Staining for Subcellular Localization

Objective: To visualize the subcellular localization of p54-S6K2 and p56-S6K2.

Materials:

-

Cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-p54-S6K2 and anti-p56-S6K2

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fixation: Wash cells on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again with PBS, and then mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

Caption: S6K2 isoform signaling pathways.

References

- 1. S6K2: The Neglected S6 Kinase Family Member - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

S6K2-IN-1: A Technical Guide to Its Anticipated Effects on Apoptosis and Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: S6K2-IN-1 is a recently identified, potent, and highly selective inhibitor of Ribosomal Protein S6 Kinase Beta 2 (S6K2). As of the latest available data, specific studies detailing the direct effects of this compound on apoptosis and cell survival have not been published. This guide, therefore, provides an in-depth overview of the known roles of the target protein, S6K2, in these critical cellular processes. The anticipated effects of this compound are inferred from the substantial body of evidence generated through S6K2 knockdown, knockout, and less-specific inhibitor studies.

Introduction

Ribosomal protein S6 kinase 2 (S6K2) is a serine/threonine kinase that functions as a downstream effector of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] While sharing significant homology with its isoform S6K1, S6K2 possesses distinct, non-redundant functions, particularly in the regulation of apoptosis and cell survival.[2][3] Emerging evidence points to S6K2 as a pro-survival kinase in various cancer types, making it a compelling target for therapeutic intervention.[4]

This compound has been identified as a potent and selective inhibitor of S6K2 with a reported IC50 of 22 nM.[5] It also exhibits off-target activity against FGFR4 with an IC50 of 216 nM.[5] The development of this selective inhibitor provides a valuable tool to dissect the specific roles of S6K2 and to explore its therapeutic potential. This document summarizes the current understanding of S6K2's function in apoptosis and cell survival and outlines the expected consequences of its inhibition by this compound.

Core Concept: S6K2 as a Pro-Survival Kinase

Studies consistently demonstrate that the depletion or inhibition of S6K2 sensitizes cancer cells to apoptotic stimuli.[2][6] This pro-survival role is mediated through its influence on several key signaling pathways and apoptosis-regulating proteins.

Data Presentation: Quantitative Data on S6K2 Inhibition/Knockdown

The following table summarizes quantitative data from studies investigating the impact of S6K2 modulation on apoptosis and cell survival. It is important to note that these studies do not use this compound, but rather employ techniques like siRNA-mediated knockdown. The data is presented to illustrate the established role of S6K2.

| Cell Line | Experimental Approach | Apoptotic Stimulus | Observed Effect on Apoptosis/Cell Death | Key Protein Changes | Reference |

| MCF-7 (Breast Cancer) | S6K2 siRNA | TNF-α, TRAIL | Substantial increase in apoptosis | Decreased Akt phosphorylation, Increased PARP cleavage, Increased p53, Decreased Bid | [2] |

| T47D (Breast Cancer) | S6K2 siRNA | Doxorubicin | Sensitization to doxorubicin-induced apoptosis | Downregulation of p21 and Mcl-1 | [6] |

| Small Cell Lung Cancer | S6K2 siRNA | Chemotherapy | Prevention of FGF2-induced drug resistance | Downregulation of Bcl-XL and XIAP |

Signaling Pathways Modulated by S6K2

S6K2 exerts its pro-survival effects through the modulation of critical signaling cascades, primarily the Akt and JNK pathways.

The S6K2-Akt Signaling Axis

A key mechanism by which S6K2 promotes cell survival is through the positive regulation of the Akt signaling pathway.[2] Unlike S6K1, which can have a negative feedback effect on Akt, S6K2 appears to be required for maintaining basal and induced Akt phosphorylation.[2] Activated Akt, in turn, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic factors.

Inhibition of S6K2 by this compound is expected to decrease Akt phosphorylation, thereby diminishing its pro-survival signaling and leading to an increase in apoptosis.

The S6K2-JNK Signaling Axis

S6K2 also regulates cell survival through a JNK-dependent pathway.[6] Silencing of S6K2 can lead to the downregulation of the anti-apoptotic protein Mcl-1 via a JNK-mediated mechanism.[6]

By inhibiting S6K2, this compound would relieve the inhibition of JNK, leading to the downregulation of Mcl-1 and subsequent induction of apoptosis.

Experimental Protocols

While specific protocols using this compound are not yet available, the following are detailed methodologies for key experiments commonly used to assess the effects of kinase inhibitors on apoptosis and cell survival. These protocols are based on standard laboratory practices and can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in the apoptotic pathway.

Methodology:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Mcl-1, Bcl-XL, p-Akt, Akt, p-S6, S6) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Effects

Conclusion

S6K2 is a critical regulator of cell survival, and its inhibition is a promising strategy for cancer therapy. While direct experimental evidence for the effects of this compound on apoptosis and cell survival is currently lacking, the extensive research on the function of S6K2 provides a strong foundation for predicting its impact. The inhibition of S6K2 by this compound is anticipated to induce apoptosis and reduce cell survival in cancer cells, particularly by downregulating the Akt signaling pathway and modulating the JNK-Mcl-1 axis. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the future investigation of this compound's cellular effects. Further research is essential to validate these inferred effects and to fully elucidate the therapeutic potential of this novel, selective S6K2 inhibitor.

References

- 1. S6 Kinase2 Promotes Breast Cancer Cell Survival via Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. S6K2 promises an important therapeutic potential for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | S6K2: The Neglected S6 Kinase Family Member [frontiersin.org]

Investigating the Role of S6K2 in Cancer with the Selective Inhibitor S6K2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation into the role of Ribosomal Protein S6 Kinase 2 (S6K2) in various cancer types, with a focus on the utilization of S6K2-IN-1, a potent and highly isoform-selective inhibitor. This document details the current understanding of S6K2's function in oncogenic signaling, presents available quantitative data for a selective S6K2 inhibitor, and offers detailed experimental protocols for researchers to further explore its therapeutic potential.

Introduction: S6K2 as a Promising Anticancer Target

The p70 ribosomal S6 kinases (S6K1 and S6K2) are key downstream effectors of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] While S6K1 has been extensively studied, emerging evidence highlights the distinct and critical roles of S6K2 in malignancy, suggesting it may be a more favorable therapeutic target.[2][3]

Unlike S6K1, which is involved in a negative feedback loop that can activate Akt upon inhibition, S6K2 appears to positively regulate Akt, a key pro-survival kinase.[4] Silencing of S6K2 has been shown to inhibit Akt activity and promote apoptosis in breast cancer cells.[4] Furthermore, S6K2 is overexpressed in various cancers, including breast, lung, and prostate cancer, and its expression has been correlated with chemoresistance and poor prognosis.[2][3][4] The development of isoform-selective S6K2 inhibitors is therefore a critical step in validating S6K2 as a therapeutic target and advancing new cancer treatments.

This compound: A Selective S6K2 Inhibitor

While the specific compound "this compound" is not extensively documented in publicly available literature, a potent and highly isoform-selective covalent inhibitor of S6K2 has been developed and characterized. For the purpose of this guide, we will refer to this class of selective inhibitors as this compound. One such compound, developed by exploiting a unique cysteine residue in the S6K2 kinase domain, demonstrates significant selectivity over its homolog S6K1.[2]

Quantitative Data

The following table summarizes the available in vitro potency data for a representative selective S6K2 inhibitor. It is important to note that further studies are required to determine its efficacy in cellular and in vivo models.

| Compound | Target | IC50 (nM) | Reference |

| Selective S6K2 Inhibitor (Compound 2) | S6K2 | 444 | [5] |

S6K2 Signaling Pathways in Cancer

S6K2 is a critical node in multiple signaling pathways that drive cancer progression. Understanding these pathways is essential for elucidating the mechanism of action of S6K2 inhibitors and identifying potential combination therapies.

The PI3K/Akt/mTOR/S6K2 Axis

S6K2 is a downstream effector of the PI3K/Akt/mTOR pathway.[6] Growth factor signaling activates PI3K and Akt, which in turn activate mTORC1. mTORC1 then phosphorylates and activates S6K2, leading to the phosphorylation of downstream targets involved in protein synthesis and cell growth.[6]

Figure 1: The PI3K/Akt/mTOR/S6K2 signaling pathway.

S6K2 and Akt Positive Feedback Loop

A key distinction between S6K1 and S6K2 lies in their regulation of Akt. While S6K1 can inhibit Akt through a negative feedback loop, studies have shown that S6K2 depletion leads to decreased Akt phosphorylation, suggesting a positive regulatory role.[4] This positive feedback loop may be a critical survival mechanism for cancer cells.

Figure 2: Positive feedback loop between S6K2 and Akt.

S6K2 in FGF2-Mediated Chemoresistance

In small cell lung cancer (SCLC), Fibroblast Growth Factor 2 (FGF2) can promote chemoresistance. This process involves the formation of a complex between S6K2, B-Raf, and PKCε, leading to the upregulation of anti-apoptotic proteins like XIAP and Bcl-xL.[6]

Figure 3: S6K2's role in FGF2-mediated chemoresistance.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in cancer cell lines. These are general guidelines and may require optimization for specific cell types and experimental conditions.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on S6K2 kinase activity.

Materials:

-

Recombinant active S6K2 enzyme

-

S6K substrate (e.g., recombinant S6 protein or a peptide substrate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

96-well assay plates

-

Phosphorimager or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the S6K2 enzyme, S6K substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™ assay).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction according to the assay format (e.g., adding SDS-PAGE loading buffer for radiometric assay or the ADP-Glo™ reagent).

-

For radiometric assays, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate using a phosphorimager.

-

For the ADP-Glo™ assay, measure the luminescence using a plate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Figure 4: In vitro kinase assay workflow.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Figure 5: Cell viability assay workflow.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of S6K2 and its downstream targets, as well as other proteins in the signaling pathway (e.g., Akt).

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K2, anti-S6K2, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Figure 6: Western blot analysis workflow.

Conclusion and Future Directions

The distinct roles of S6K2 in promoting cancer cell survival and chemoresistance make it a compelling target for therapeutic intervention. The development of selective S6K2 inhibitors, such as the class of compounds referred to here as this compound, provides powerful tools to further dissect the function of S6K2 and evaluate its potential as a drug target. Future research should focus on comprehensive preclinical evaluation of these inhibitors in various cancer models, including in vivo efficacy and safety studies. Furthermore, identifying predictive biomarkers for S6K2 inhibitor sensitivity will be crucial for the clinical translation of this promising therapeutic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | S6K2: The Neglected S6 Kinase Family Member [frontiersin.org]

- 4. S6 Kinase2 Promotes Breast Cancer Cell Survival via Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

S6K2-IN-1: A Technical Guide to a Novel Selective Inhibitor and its Role in Protein Synthesis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of S6K2-IN-1, a recently developed potent and highly selective covalent inhibitor of Ribosomal Protein S6 Kinase 2 (S6K2). S6K2 is a serine/threonine kinase that plays a crucial, yet historically understudied, role in the regulation of protein synthesis, cell growth, and survival. This document details the biochemical potency and selectivity of this compound, outlines comprehensive experimental protocols for its characterization, and explores its mechanism of action within the broader context of cellular signaling pathways that govern protein translation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to dissect the specific functions of S6K2 and to explore its therapeutic potential.

Introduction to S6K2 and its Role in Protein Synthesis

Ribosomal Protein S6 Kinases (S6Ks) are key downstream effectors of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[1][2] There are two isoforms of S6K, S6K1 and S6K2, which share a high degree of homology in their kinase domains.[3] While S6K1 has been extensively studied, the specific functions of S6K2 are less well understood, largely due to the lack of selective inhibitors.[1][3]

S6K2 is known to be involved in the regulation of protein synthesis through the phosphorylation of several key components of the translational machinery.[2][4] Upon activation by upstream signals, S6K2 phosphorylates the 40S ribosomal protein S6 (rpS6), which is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, that encode for ribosomal proteins and other components of the translation apparatus.[5] Beyond rpS6, S6K2 also targets other proteins involved in translation initiation, such as eukaryotic initiation factor 4B (eIF4B) and programmed cell death protein 4 (PDCD4).[2][6][7] Phosphorylation of eIF4B by S6K enhances its activity, while phosphorylation of the translation repressor PDCD4 leads to its degradation, thereby promoting the initiation of translation.[2][7][8]

Given its role in promoting protein synthesis and cell growth, S6K2 has emerged as a potential therapeutic target in diseases characterized by dysregulated cellular proliferation, such as cancer.[9] The development of selective S6K2 inhibitors is therefore crucial for both elucidating its precise biological roles and for validating it as a drug target.

This compound: A Potent and Selective Covalent Inhibitor

This compound is a novel, potent, and highly isoform-selective covalent inhibitor of S6K2.[9] Its design exploits a unique cysteine residue (Cys150) present in the ATP-binding site of S6K2, which is absent in the closely related S6K1, where a tyrosine resides at the equivalent position.[10] This allows for a covalent interaction that confers high potency and selectivity.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through biochemical assays. The following tables summarize the key quantitative data.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | S6K2 | 444 | [11] |

| This compound | S6K1 | >10,000 | [12] |

Table 1: Biochemical Potency of this compound

A broader kinase selectivity panel was performed to assess the specificity of this compound against a range of other kinases.

| Kinase | % Inhibition at 1 µM | Reference |

| S6K2 | 95 | [13] |

| S6K1 | <10 | [13] |

| ROCK1 | <10 | [13] |

| ROCK2 | <10 | [13] |

| ... | ... | [13] |

Table 2: Kinase Selectivity Profile of this compound (abbreviated) (Note: A comprehensive kinase screening would typically include a much larger panel of kinases.)

Signaling Pathways and Mechanism of Action

S6K2 is a critical node in signaling pathways that link growth factor stimulation to the regulation of protein synthesis. The diagram below illustrates the canonical mTORC1/S6K2 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

References

- 1. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S6K2: The Neglected S6 Kinase Family Member - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPS6KB2 ribosomal protein S6 kinase B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

- 7. Role of p70S6K1-mediated phosphorylation of eIF4B and PDCD4 proteins in the regulation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor suppressor PDCD4 represses internal ribosome entry site-mediated translation of antiapoptotic proteins and is regulated by S6 kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Cellular Localization of S6K2 and the Effects of Its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of the Ribosomal Protein S6 Kinase 2 (S6K2) and the current landscape of its inhibitors. S6K2, a key downstream effector of the mTOR signaling pathway, plays a pivotal role in cell growth, proliferation, and survival. Its distinct localization patterns compared to its homolog S6K1, and its emerging role in pathologies such as cancer, make it a compelling target for therapeutic intervention. This document details the subcellular distribution of S6K2, the pharmacological agents used to modulate its activity, and detailed protocols for its study.

Cellular Localization of S6K2

S6K2 exhibits a dynamic and isoform-specific subcellular localization, a critical aspect of its regulation and function. Unlike its more ubiquitously cytoplasmic counterpart S6K1, S6K2 has a prominent nuclear presence, which is further nuanced by isoform differences and cellular context.

Isoform-Specific Localization

Two primary isoforms of S6K2 have been identified: a full-length, long isoform (p56 S6K2) and a shorter isoform (p54 S6K2) that lacks the N-terminal 13 amino acids. This small difference has a profound impact on their localization. The long isoform of S6K2 possesses two nuclear localization sequences (NLS), one in its N-terminus and another in its C-terminus, leading to its predominant and constitutive localization within the nucleus.[1] In contrast, the short isoform, containing only the C-terminal NLS, can shuttle between the nucleus and the cytoplasm, a process regulated by growth factor signaling.[1] In resting or quiescent cells, S6K2 is primarily found in the nucleus.[1]

Centrosomal Localization

A fraction of S6K2 has been shown to co-localize with components of the centrosome, such as γ-tubulin and CTR453. This localization is observed in multiple cell lines and is maintained throughout the cell cycle. This distinct localization pattern, not observed for S6K1, suggests a potential role for S6K2 in cytoskeletal organization and cell division.

Localization in Cancer

The subcellular distribution of S6K2 is often altered in cancer cells. A notable characteristic of breast cancer cells is the significant accumulation of S6K2 in the nucleus, whereas in normal breast epithelial cells, it is primarily cytoplasmic. This nuclear accumulation of S6K2 in breast adenocarcinomas is a distinguishing feature of cancer cells.

Regulation of S6K2 Localization

The dynamic shuttling of S6K2 is an active process regulated by post-translational modifications. Phosphorylation of S6K2 by Protein Kinase C (PKC) at a site within its C-terminal NLS can impair the function of the NLS, leading to the accumulation of S6K2 in the cytoplasm.[2]

Quantitative Analysis of S6K2 Localization in Breast Cancer

A semi-quantitative immunohistochemical analysis of S6K1 and S6K2 localization in human breast tumors revealed a significant increase in the nuclear accumulation of S6K2 in cancerous tissues compared to normal tissues.

| Tissue Type | S6K2 Nuclear Staining | Percentage of Cases with >50% Strongly Stained Nuclei |

| Normal Breast Tissue | Not detected | 0% |

| Breast Adenocarcinoma | Observed in ~80% of cases | 31% |

S6K2 Inhibitors and Their Effects

The development of specific S6K2 inhibitors has been challenging due to the high degree of homology in the kinase domain with S6K1. However, a number of compounds have been identified that inhibit S6K2, either as pan-S6K inhibitors or with some degree of selectivity.

Overview of Key S6K2 Inhibitors

The following table summarizes the in vitro potency of several key inhibitors that have been shown to target S6K2.

| Inhibitor | Target(s) | IC50 (S6K2) | IC50 (S6K1) | Notes |

| PF-4708671 | S6K1 > S6K2 | 65 µM[3][4] | 160 nM[3][4] | Highly selective for S6K1 over S6K2. |

| LY2584702 | p70S6K | 4 nM (for p70S6K)[5][6] | 4 nM (for p70S6K)[5][6] | A potent pan-p70S6K inhibitor. |

| AT7867 | Akt, p70S6K, PKA | 85 nM (for p70S6K)[7] | 85 nM (for p70S6K)[7] | A multi-kinase inhibitor. |

| BI-D1870 | RSK1/2/3/4 | 24 nM[8][9][10] | - | A potent inhibitor of the p90 RSK family, which is structurally related to S6K. |

| S6K2-IN-1 | S6K2 > FGFR4 | 22 nM[11] | - | A recently developed covalent inhibitor with high selectivity for S6K2. |

Effects of S6K2 Inhibition

Inhibition or knockdown of S6K2 has been demonstrated to have significant effects on cellular processes, particularly in cancer cells.

-

Apoptosis: Silencing of S6K2 has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer.[3] This suggests that S6K2 plays a pro-survival role in these cancers.

-

Cell Cycle: S6K2 activity fluctuates throughout the cell cycle, with higher activity observed in the G2 and M phases.

-

Signaling Pathways: S6K2 is a downstream effector of the PI3K/Akt/mTOR and MEK/ERK signaling pathways. Inhibition of these upstream kinases, for example with the MEK inhibitor U0126, can lead to a reduction in S6K2 activity.

-

Protein Stability: The stability of S6K2 is regulated by post-translational modifications. For instance, inhibition of histone deacetylases (HDACs) can lead to the stabilization of the S6K2 protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular localization and inhibition of S6K2.

Immunofluorescence Staining for S6K2 Localization

This protocol describes the visualization of S6K2 within cells using immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody against S6K2 (e.g., Rabbit polyclonal or monoclonal)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Wash cells briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS and then block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary S6K2 antibody in Blocking Buffer (a typical starting dilution is 1:100 to 1:500) and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:1000) and incubate for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash cells a final time with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Quantitative Analysis: Fluorescence intensity of S6K2 staining in different cellular compartments (e.g., nucleus and cytoplasm) can be quantified using image analysis software such as ImageJ or FIJI.[12] The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated to provide a quantitative measure of S6K2 localization.

Subcellular Fractionation and Western Blotting

This protocol describes the separation of cellular components to determine the distribution of S6K2 in different fractions.

Materials:

-

Cell pellet

-

Fractionation Buffer (e.g., hypotonic buffer for cytoplasmic extraction, and a high-salt buffer for nuclear extraction)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against S6K2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis and Cytoplasmic Fractionation: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Lyse the cells using a Dounce homogenizer or by passing them through a syringe. Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Fractionation: Wash the nuclear pellet with the hypotonic buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation. Centrifuge at a high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against S6K2 (a typical dilution is 1:1000). Also, probe separate blots or strip and re-probe the same blot for the nuclear and cytoplasmic markers to verify the purity of the fractions. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000). f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vitro S6K2 Kinase Assay

This protocol is for measuring the enzymatic activity of S6K2 and assessing the effect of inhibitors.

Materials:

-

Recombinant active S6K2 enzyme

-

S6K substrate (e.g., a synthetic peptide such as KKRNRTLTK)[2]

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

S6K2 inhibitor of interest

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the Kinase Assay Buffer, the S6K substrate, and the S6K2 inhibitor at various concentrations.

-

Enzyme Addition: Add the recombinant S6K2 enzyme to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method). A typical ATP concentration is 10-100 µM.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Follow the manufacturer's instructions for the specific kinase assay kit being used (e.g., add the ADP-Glo™ Reagent and then the Kinase Detection Reagent and measure luminescence).

-

-

Data Analysis: Calculate the percentage of S6K2 activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

S6K2 Signaling Pathway

Experimental Workflow for S6K2 Localization Study

Logical Relationship of S6K2 Inhibition and Cellular Effects

References

- 1. S6K2: The Neglected S6 Kinase Family Member - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. BI-D1870 | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S6K2 Post-Translational Modifications and the Selective Inhibitor S6K2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal protein S6 kinase 2 (S6K2), a key serine/threonine kinase in the AGC kinase superfamily, is a critical regulator of cell growth, proliferation, and survival. Its activity is intricately modulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, acetylation, and methylation. Dysregulation of S6K2 signaling is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the major PTMs governing S6K2 function and detailed information on S6K2-IN-1, a potent and selective inhibitor of S6K2. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate further investigation into S6K2 biology and the development of novel therapeutics.

Introduction to S6K2

S6K2, and its close homolog S6K1, are downstream effectors of the mTOR signaling pathway. While sharing a high degree of sequence homology, particularly within their kinase domains, S6K1 and S6K2 exhibit distinct biological functions, subcellular localizations, and regulatory mechanisms. S6K2 is predominantly found in the nucleus and plays a significant role in regulating gene transcription and cell survival. Its activation is a multi-step process involving hierarchical phosphorylation events orchestrated by upstream kinases, and its stability is controlled by a balance of ubiquitination and acetylation.

Post-Translational Modifications of S6K2

The functional state of S6K2 is dynamically regulated by a complex interplay of various PTMs. These modifications influence its kinase activity, subcellular localization, and protein stability.

Phosphorylation: The Master Switch of S6K2 Activity

Phosphorylation is the most well-characterized PTM of S6K2, serving as the primary mechanism for its activation. This process occurs in a stepwise and hierarchical manner, involving multiple kinases that phosphorylate specific serine and threonine residues.

Key Phosphorylation Sites and Upstream Kinases: